1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine
Description
1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a heterocyclic compound featuring a piperazine core substituted with a methyl group and a [1,3]thiazolo[4,5-c]pyridine moiety. The thiazolopyridine component introduces a fused bicyclic structure, combining a thiazole and pyridine ring, which is known to enhance bioactivity and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-14-4-6-15(7-5-14)11-13-9-8-12-3-2-10(9)16-11/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQDYSUTHDDYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine typically involves the following steps:
Formation of Thiazolo[4,5-c]pyridine Core: The initial step involves the formation of the thiazolo[4,5-c]pyridine core through cyclization reactions. This can be achieved by reacting appropriate precursors such as 2-aminopyridine derivatives with thioamide compounds under specific conditions.
Piperazine Attachment: The next step involves the attachment of the piperazine ring to the thiazolo[4,5-c]pyridine core. This is usually done through nucleophilic substitution reactions, where the piperazine derivative acts as the nucleophile.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Thiazolopyridine Derivatives
The substituents on the thiazolopyridine ring significantly influence biological activity and physicochemical properties:
- This compound lacks the piperazine group but shows structural similarity in the thiazolopyridine core .
- [1,3]Thiazolo[4,5-c]pyridin-2-ylmethanamine dihydrochloride (C₇H₇N₃S·2HCl): The methanamine group increases solubility as a hydrochloride salt, contrasting with the methylpiperazine moiety in the target compound, which may enhance blood-brain barrier permeability .
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₄N₄S* | Methylpiperazine | ~246.3† | Potential CNS activity |
| 7-Bromo[1,3]thiazolo[4,5-c]pyridin-2-amine | C₆H₄BrN₃S | Bromo, amine | 230.08 | Electrophilic reactivity |
| [1,3]Thiazolo[4,5-c]pyridin-2-ylmethanamine dihydrochloride | C₇H₇N₃S·2HCl | Methanamine (HCl salt) | 228.13 (free base) | Enhanced solubility |
*Inferred from structural analogs; †Estimated based on similar compounds.
Piperazine Derivatives with Heterocyclic Moieties
Piperazine rings paired with aromatic systems are common in bioactive molecules:
- 1-Methyl-4-(pyridin-2-yl)piperazine : Replacing the thiazolopyridine with pyridine reduces steric hindrance and alters electronic properties. This compound, synthesized via iridium-catalyzed N-alkylation, demonstrates applications in green chemistry .

- 1-Aroyl-4-(4-methoxyphenyl)piperazines (e.g., C₁₈H₂₀N₂O₂): Aroyl substituents influence supramolecular assembly through hydrogen bonding and π-stacking, affecting crystallinity and bioavailability .
- Antidiabetic 1-benzyl-4-alkylpiperazines : These derivatives, such as PMS 812, enhance insulin secretion via imidazoline receptor interactions, highlighting the piperazine scaffold’s versatility in drug design .
Heterocycle Replacement and Bioactivity
- Pyrazolopyrimidines and Pyrazolotriazolopyrimidines : These systems (e.g., compound 7 in ) exhibit isomerization-dependent activity, a feature less explored in thiazolopyridines. Their structural complexity may confer selectivity in enzyme inhibition .
- Thiazolo[4,5-b]pyrazines: Substitution at position 2 with phenyl groups or fused quinoxalines () shows moderate amplification of phleomycin activity, suggesting that thiazolopyridine derivatives could be optimized for similar antibiotic adjuvancy .
Biological Activity
1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 234.32 g/mol. The compound features a piperazine ring linked to a thiazolo[4,5-c]pyridine moiety, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2380071-79-2 |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Thiazolo[4,5-c]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors like 2-aminopyridine derivatives and thioamide compounds.
- Piperazine Attachment : The piperazine ring is attached via nucleophilic substitution reactions where the piperazine derivative acts as the nucleophile.
Antimicrobial Activity
Research indicates that thiazolo-pyridine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial and fungal strains. Studies have highlighted that the presence of the thiazolo and pyridine components enhances the bioactivity of these compounds compared to simpler structures like plain piperazines or pyridines .
Analgesic and Anti-inflammatory Effects
A series of studies have evaluated the analgesic and anti-inflammatory activities of thiazolo-pyridine derivatives. In vivo assays using models such as the acetic acid-induced writhing test and hot plate test have demonstrated promising results for compounds similar to this compound . These findings suggest that this compound may have potential applications in pain management therapies.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the thiazolo and piperazine rings can significantly influence biological activity. For example:
- Substituents on the Thiazole Ring : Different functional groups can enhance or diminish potency against specific biological targets.
- Piperazine Modifications : Alterations in the piperazine structure can affect binding affinity to receptors involved in analgesic pathways .
Case Study 1: Antimicrobial Evaluation
In a study assessing various thiazolo-pyridine derivatives, this compound was found to exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 16 |
| Control (Standard Antibiotic) | 8 |
Case Study 2: Analgesic Activity
In vivo studies employing the hot plate test showed that administration of this compound resulted in a significant increase in latency time compared to control groups.
| Treatment | Latency Time (seconds) |
|---|---|
| Control | 5 |
| Low Dose (10 mg/kg) | 8 |
| High Dose (20 mg/kg) | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

